
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide, also known as BDCRB, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. BDCRB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDCRB has been found to have a different mechanism of action that makes it a promising candidate for various applications in scientific research.
作用机制
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has a unique mechanism of action that sets it apart from other sulfonamides. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has been shown to selectively inhibit the activity of the membrane-bound isoform of carbonic anhydrase, CAIX, which is overexpressed in various cancers and is involved in tumor progression and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the replication of viruses by interfering with the viral replication cycle. This compound has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the activity of carbonic anhydrase, which is essential for the survival of the parasite.
实验室实验的优点和局限性
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has been found to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of anticancer drugs. However, this compound also has some limitations for use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the use of 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of anticancer drugs that target CAIX. This compound has been shown to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of such drugs. Another potential application is the development of antiviral drugs that target the replication cycle of viruses. This compound has been found to inhibit the replication of various viruses, including HIV and herpes simplex virus. Additionally, this compound may have potential as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum. Further research is needed to explore these potential applications of this compound in scientific research.
合成方法
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antiparasitic properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. This compound has been used as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
属性
IUPAC Name |
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-4-14(9(2)3-13(8)15)21(19,20)18-12-6-10(16)5-11(17)7-12/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPYAZGWZSVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
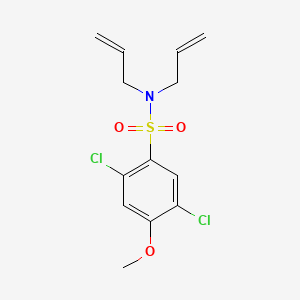
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
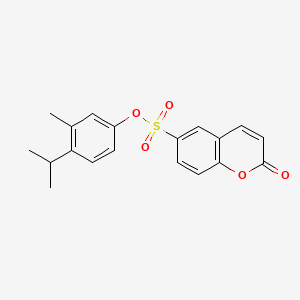
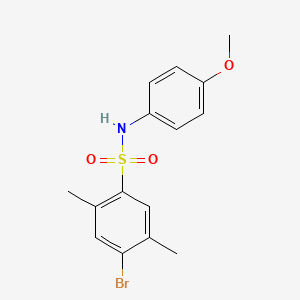


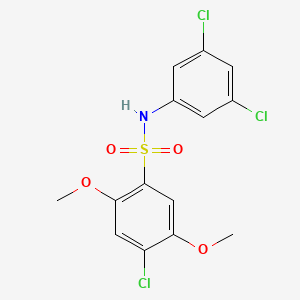
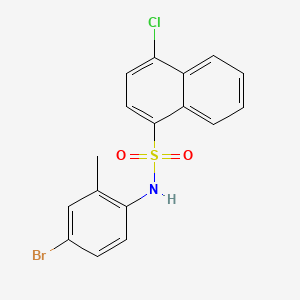
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)

